6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC16472382
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrN3 |
|---|---|
| Molecular Weight | 222.04 g/mol |
| IUPAC Name | 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H |
| Standard InChI Key | JPILYDWPQRIFIL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CN=C1Br)C(=CN2)C#N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Framework
The systematic name 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile reflects its bicyclic structure, where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, nitrogen-containing) at the [3,2-c] positions . The numbering system assigns position 6 to the bromine substituent on the pyridine ring and position 3 to the cyano group on the pyrrole moiety. This arrangement distinguishes it from isomeric structures such as pyrrolo[2,3-b]pyridine derivatives, which exhibit distinct electronic and steric properties .
Key Structural Attributes:
The planar bicyclic system facilitates π-π stacking interactions in protein binding, while the electron-withdrawing cyano group enhances electrophilicity at adjacent positions, enabling nucleophilic substitution reactions .
Synthesis and Manufacturing
Protecting Group Strategies
Low yields in direct synthesis (e.g., when ) necessitate protective groups such as tert-butoxycarbonyl (Boc) at the N-1 position. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine .
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Role | Yield (%) |
|---|---|---|
| 11 | Cyclization precursor | 38–54 |
| 17 | Brominated core | 54 |
| 20 | Alkyne component | 56 |
Physicochemical Properties
Thermodynamic and Spectral Data
Experimental and computed properties for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile include:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Density (g/cm³) | 1.9 ± 0.1 |
| Boiling Point (°C) | 370.7 ± 37.0 (predicted) |
| Flash Point (°C) | 126.7 ± 11.7 |
| LogP (Partition Coeff.) | 1.29 |
| Vapour Pressure (mmHg) | 0.0 ± 0.8 at 25°C |
The compound’s low vapour pressure and moderate lipophilicity () suggest suitability for solid-phase synthesis and solubility in organic solvents like DMSO or DMF .
Applications in Medicinal Chemistry
Kinase Inhibition and Anticancer Activity
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile serves as a precursor to potent MPS1 inhibitors, which disrupt mitotic checkpoint signaling in cancer cells. Derivative 65 (Table 3) exhibits:
Table 3: Pharmacokinetic Profile of Derivative 65
| Species | (h) | (mL/min/kg) | (%) |
|---|---|---|---|
| Mouse | 4.2 | 23.8 | 83 |
| Rat | 3.1 | 7.04 | 32 |
Structural Basis of Target Engagement
X-ray crystallography reveals that N-1 carbamate derivatives stabilize the MPS1 activation loop, occluding the ATP-binding site and preventing kinase activity . This mechanism is critical for selective inhibition, avoiding off-target effects on other kinases.
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